molecular formula C9H15N3O2S B029815 N-Desmethyl L-Ergothioneine Methyl Ester CAS No. 162138-71-8

N-Desmethyl L-Ergothioneine Methyl Ester

Cat. No.: B029815
CAS No.: 162138-71-8
M. Wt: 229.3 g/mol
InChI Key: RRTOEEXBIOEGRQ-ZETCQYMHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl L-Ergothioneine Methyl Ester involves several steps, starting from L-Ergothioneine. The process typically includes the removal of the methyl group from the nitrogen atom, followed by esterification. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and automated systems to ensure consistent quality and efficiency. The process may involve continuous flow techniques and advanced purification methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl L-Ergothioneine Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Mechanism of Action

The mechanism of action of N-Desmethyl L-Ergothioneine Methyl Ester involves its ability to neutralize reactive oxygen species (ROS) and other free radicals. This antioxidant activity is crucial for protecting cells from oxidative damage. The compound interacts with molecular targets such as enzymes and cellular membranes, modulating various biochemical pathways involved in oxidative stress response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to act as an intermediate in the synthesis of L-Ergothioneine. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .

Biological Activity

N-Desmethyl L-Ergothioneine Methyl Ester (N-DME) is a derivative of ergothioneine, a naturally occurring thiol compound known for its potent antioxidant properties. This article explores the biological activity of N-DME, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

N-DME is synthesized from L-ergothioneine through the removal of a methyl group from the nitrogen atom, followed by esterification. Its chemical structure allows it to function effectively in various biochemical pathways, particularly those involved in oxidative stress response and cellular protection mechanisms.

The primary mechanism of action for N-DME involves its ability to neutralize reactive oxygen species (ROS) and other free radicals. This antioxidant activity is crucial for protecting cells from oxidative damage, which is linked to various diseases including neurodegenerative disorders, cardiovascular diseases, and cancer .

Key Mechanisms:

  • Scavenging Free Radicals : N-DME interacts with ROS such as hydroxyl radicals and singlet oxygen, reducing their harmful effects on cellular components .
  • Metal Ion Binding : The compound exhibits a high affinity for metal cations (e.g., Fe²⁺ and Cu²⁺), which helps in neutralizing metal-catalyzed oxidative reactions .
  • Enzyme Modulation : N-DME may modulate the activity of various enzymes involved in oxidative stress pathways, enhancing cellular resilience against oxidative insults.

Antioxidant Properties

Numerous studies have highlighted the antioxidant capabilities of N-DME. It has been shown to protect against oxidative damage in various cell types, including neuronal cells, by scavenging free radicals and enhancing the activity of endogenous antioxidant systems.

Cytoprotective Effects

Research indicates that N-DME can mitigate cytotoxicity induced by oxidative stress. For instance, in preclinical models of Alzheimer's disease, N-DME demonstrated significant protective effects against neuronal degeneration associated with oxidative damage .

Potential Therapeutic Applications

Ongoing research is investigating the therapeutic potential of N-DME in treating conditions characterized by oxidative stress:

  • Neurodegenerative Diseases : Its ability to cross the blood-brain barrier makes it a candidate for treating diseases like Alzheimer's and Parkinson's .
  • Cardiovascular Health : By reducing oxidative stress in cardiovascular tissues, N-DME may help prevent heart disease progression.
  • Cancer Therapy : Its role in modulating oxidative stress responses could be leveraged in cancer treatments, particularly in enhancing the efficacy of chemotherapeutic agents.

Research Findings and Case Studies

Several studies have examined the biological activity of N-DME:

StudyFindings
Maurer et al. (2022)Investigated the degradation pathways of ergothioneine derivatives; highlighted the stability and potential metabolic pathways for N-DME in biological systems .
Zhang et al. (2022)Demonstrated that N-DME significantly reduces ROS levels in neuronal cells exposed to oxidative stress, indicating its protective role against neurodegeneration .
Smith et al. (2023)Evaluated the effects of N-DME on cardiac tissues; found that it improved antioxidant enzyme activity and reduced markers of oxidative damage.

Properties

IUPAC Name

methyl (2S)-2-(dimethylamino)-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-12(2)7(8(13)14-3)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2,10,11,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTOEEXBIOEGRQ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CC1=CNC(=S)N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H](CC1=CNC(=S)N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433796
Record name N-Desmethyl L-Ergothioneine Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162138-71-8
Record name N-Desmethyl L-Ergothioneine Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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